(3,4-Dimethoxyphenyl)(4-(mesitylsulfonyl)piperazin-1-yl)methanone is a synthetic compound notable for its potential applications in medicinal chemistry. The compound features a piperazine ring, which is a common structural motif in various pharmaceuticals, and a dimethoxyphenyl group that may enhance its biological activity. The molecular formula of this compound is C14H20N2O5S, and it has a molecular weight of 328.38 g/mol .
The synthesis of (3,4-dimethoxyphenyl)(4-(mesitylsulfonyl)piperazin-1-yl)methanone typically involves several steps:
The details of these reactions require careful control of conditions such as temperature and solvent to ensure high yields and purity of the final product.
The molecular structure of (3,4-dimethoxyphenyl)(4-(mesitylsulfonyl)piperazin-1-yl)methanone can be represented using various structural notations:
(3,4-Dimethoxyphenyl)(4-(mesitylsulfonyl)piperazin-1-yl)methanone can participate in various chemical reactions due to its functional groups:
These reactions are significant for developing derivatives with enhanced or modified biological activity.
Further studies are necessary to elucidate the precise mechanisms at play.
Relevant data regarding these properties are essential for handling and application in research settings.
(3,4-Dimethoxyphenyl)(4-(mesitylsulfonyl)piperazin-1-yl)methanone has potential applications in scientific research:
The compound (3,4-Dimethoxyphenyl)(4-(mesitylsulfonyl)piperazin-1-yl)methanone represents an advanced small-molecule therapeutic candidate designed for selective targeting of colorectal cancer (CRC) cells harboring truncating mutations in the Adenomatous Polyposis Coli (APC) gene. Its structure integrates a piperazine core linked to a 3,4-dimethoxyphenyl ketone moiety and a mesitylsulfonyl (2,4,6-trimethylphenylsulfonyl) group. This molecular architecture leverages synergistic pharmacological features: the piperazine scaffold enhances bioavailability and receptor interactions, the sulfonamide group enables precise enzyme inhibition, and the dimethoxyphenyl system facilitates membrane penetration and target engagement. With CRC accounting for >80% of cases driven by APC truncations, this compound addresses a critical unmet need in precision oncology [5] [7].
Piperazine derivatives constitute a privileged scaffold in drug discovery due to their conformational flexibility, hydrogen-bonding capability, and balanced physiochemical properties. The piperazine ring’s nitrogen atoms act as hydrogen bond acceptors, facilitating interactions with biological targets such as G-protein-coupled receptors (GPCRs), ion channels, and enzymes. In the context of (3,4-Dimethoxyphenyl)(4-(mesitylsulfonyl)piperazin-1-yl)methanone, the piperazine core serves as a structural linchpin connecting the sulfonamide warhead and the dimethoxyphenyl group, optimizing spatial orientation for target binding.
Piperazine-based compounds exhibit diverse therapeutic activities, including anticancer effects. For example:
Table 1: Therapeutic Applications of Piperazine Derivatives
Compound Class | Biological Target | Activity | Example IC₅₀/EC₅₀ |
---|---|---|---|
Quinoxaline-piperazines | 5-HT₃ Receptor | Antagonist (pA₂ = 7.3) | 2–4 mg/kg (mice FST) |
N-Methylpiperazine-benzamides | EGFR Kinase | Cytotoxic (HCT-116) | 4.26 µM |
TASIN bipiperidines | Cholesterol Biosynthesis | APC-selective cytotoxicity | 0.1–1 µM |
The metabolic stability and pharmacokinetic (PK) profiles of piperazine compounds—such as resistance to CYP450 oxidation and enhanced solubility—further support their utility in oncology drug design [3] [9].
Sulfonamide groups (-SO₂NH-) confer target specificity and potency by mimicking endogenous substrates and engaging in electrostatic interactions with enzyme active sites. In (3,4-Dimethoxyphenyl)(4-(mesitylsulfonyl)piperazin-1-yl)methanone, the mesitylsulfonyl moiety sterically blocks off-target binding while enhancing selectivity for truncated APC-dependent pathways.
Key mechanisms of sulfonamide-containing anticancer agents include:
Table 2: Impact of Sulfonamide Substitutions on Anticancer Activity
Sulfonamide Group | Target | Potency (DLD-1 vs. HCT116) | Metabolic Stability |
---|---|---|---|
Mesitylsulfonyl | EBP / Truncated APC | >100-fold selectivity | High (t₁/₂ > 120 min) |
4-Bromophenylsulfonyl | EBP | 50-fold selectivity | Moderate (t₁/₂ = 60 min) |
Phenylsulfonyl | EBP | 10-fold selectivity | Low (t₁/₂ < 30 min) |
Suzuki coupling-derived biaryl sulfonamides further enhance potency; for instance, 4-cyclopropylphenyl variants increase cytotoxicity in HT29 (APC-truncated) cells by 5-fold compared to monosubstituted analogs [5].
Truncating APC mutations (found in >80% of CRC cases) drive carcinogenesis through constitutive Wnt/β-catenin activation and gain-of-function interactions with Asef (APC-stimulated guanine exchange factor). (3,4-Dimethoxyphenyl)(4-(mesitylsulfonyl)piperazin-1-yl)methanone exploits this vulnerability via dual structural features:
Table 3: Molecular Features Enabling APC-Selective Targeting
Structural Element | Biological Function | Consequence in APCTR Cells |
---|---|---|
Mesitylsulfonyl Group | EBP inhibition → Cholesterol depletion | ER stress, apoptosis |
3,4-Dimethoxyphenyl | Membrane penetration / Asef-ROCK disruption | Reduced cell migration, Golgi fragmentation |
Piperazine Linker | Optimal spacing between pharmacophores | Enhanced binding to EBP or APC-protein complexes |
The compound’s selectivity is evidenced by its effects in isogenic cell lines:
In vivo, TASIN analogs reduce polyp burden in APCmin mice by 70% without weight loss or hepatotoxicity, underscoring their translational potential [5].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2